

An In-depth Technical Guide to the Molecular Structure and Bonding of Ethanethiol

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Compound of Interest

Compound Name: Ethanethiol

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Introduction

Ethanethiol ($\text{CH}_3\text{CH}_2\text{SH}$), a volatile organosulfur compound, serves as a foundational molecule for understanding the behavior of thiols in various chemical and biological systems. Its structural properties, including bond lengths, bond angles, and conformational isomers, are crucial for comprehending its reactivity, spectroscopic signatures, and interactions with biological targets. This technical guide provides a comprehensive overview of the molecular structure and bonding of **ethanethiol**, drawing from experimental and computational studies to offer a detailed understanding for researchers in chemistry and drug development.

Molecular Geometry and Conformational Analysis

Ethanethiol exists predominantly in two stable conformations, or rotamers, arising from the rotation around the carbon-sulfur (C-S) bond: the trans (or anti) and gauche conformers. The stability and structural parameters of these conformers have been elucidated through a combination of experimental techniques, such as microwave and infrared spectroscopy, and high-level quantum chemical calculations.

Conformational Stability

Computational studies have consistently shown that the gauche conformer is the more stable of the two. Recent high-level quantum chemical calculations at the CCSD/CBS level of theory

indicate that the gauche conformer is more stable than the anti (trans) conformer by 0.70 kcal/mol.[1] This energetic preference for the gauche form is a key determinant of the conformational landscape of **ethanethiol** under various conditions.

Bond Lengths and Angles

The precise determination of bond lengths and angles is fundamental to defining the molecular structure. A combination of experimental data from microwave spectroscopy and computational chemistry provides a detailed picture of the geometry of both the trans and gauche conformers.

Table 1: Experimental and Calculated Bond Lengths of **Ethanethiol** (Å)

Bond	Experimental[2]	Calculated (HF)[3]	Calculated (MP2/6-31G)[3]	Calculated (DFT/6-21G)[3]
C-C	1.529	1.526	1.533	1.549
C-S	1.820	1.829	1.825	1.854
S-H	1.322	1.328	1.339	1.360
C(1)-H	1.092	1.084	1.093	1.094

| C(2)-H | 1.090 | 1.084 | 1.094 | 1.095 |

Note: The experimental data from the NIST CCCBDB does not explicitly assign the conformer. However, given the greater stability of the gauche conformer, it is likely the dominant species observed.

Table 2: Experimental and Calculated Bond Angles of **Ethanethiol** (°)

Angle	Experimental[2]	Calculated (HF)[3]	Calculated (MP2/6-31G)[3]	Calculated (DFT/6-21G)[3]
C-C-S	108.6	108.2	108.3	108.2
C-S-H	96.2	97.4	96.6	96.3
H-C-C	110.2	110.5	110.4	110.4
H-C-S	109.4	109.4	109.3	109.2

| H-C-H | 108.9 | 108.3 | 108.1 | 108.1 |

Internal Rotation and Rotational Barriers

The interconversion between the trans and gauche conformers is governed by rotational barriers around the C-C and C-S bonds. These energy barriers have been determined experimentally through far-infrared spectroscopy and calculated using quantum chemical methods.

Table 3: Calculated Rotational Barriers of **Ethanethiol** (kcal/mol)

Rotation	CCSD/cc-pVTZ[1]
C-C Bond	1.42

| C-S Bond | 3.62 |

The rotational barriers are critical for understanding the dynamics of **ethanethiol** and the rates of conformational interconversion.

Experimental Protocols

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase. From these constants, precise molecular geometries, including bond lengths and angles, can be derived.

Methodology:

- **Sample Introduction:** Gaseous **ethanethiol** is introduced into a high-vacuum chamber.
- **Microwave Irradiation:** The sample is irradiated with microwave radiation of varying frequencies.
- **Detection of Absorption:** The absorption of microwaves by the sample is detected, corresponding to transitions between rotational energy levels.
- **Spectral Analysis:** The resulting spectrum of absorption lines is analyzed to determine the rotational constants (A, B, and C) for each conformer.
- **Structure Determination:** By analyzing the rotational constants of different isotopic species of **ethanethiol**, a detailed molecular structure can be determined.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is another powerful technique for determining the molecular structure of volatile compounds. It provides information on the radial distribution of atoms in a molecule.

Methodology:

- **Sample Introduction:** A narrow beam of gaseous **ethanethiol** molecules is introduced into a vacuum chamber.
- **Electron Beam Interaction:** A high-energy beam of electrons is scattered by the gas-phase molecules.
- **Diffraction Pattern Recording:** The scattered electrons form a diffraction pattern on a detector, which is recorded.
- **Data Analysis:** The diffraction pattern is analyzed to obtain a radial distribution curve, which gives information about the distances between all pairs of atoms in the molecule.
- **Structure Refinement:** The molecular structure is refined by fitting a theoretical model of the molecule to the experimental radial distribution curve.

Far-Infrared Spectroscopy

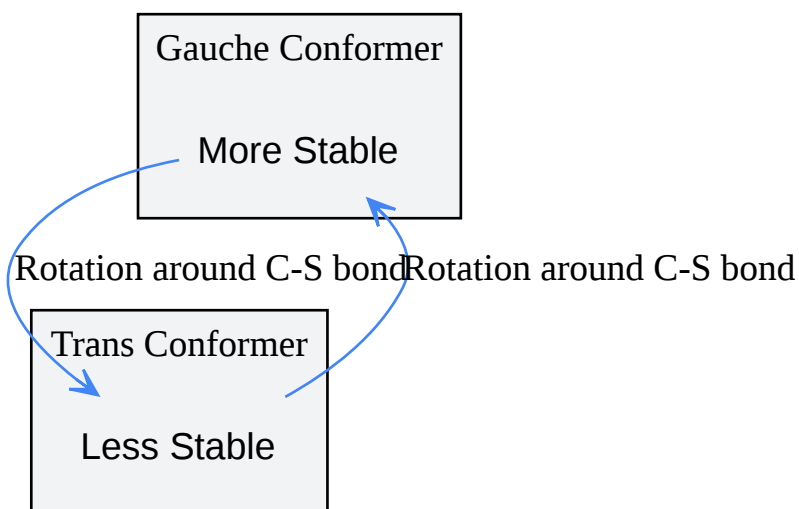
Far-infrared spectroscopy is used to probe low-frequency vibrations in molecules, including torsional motions, which are directly related to the barriers of internal rotation.

Methodology:

- **Sample Preparation:** A gaseous sample of **ethanethiol** is placed in a long-path gas cell.
- **Spectral Acquisition:** The far-infrared spectrum (typically in the range of 50-500 cm^{-1}) is recorded using an FTIR spectrometer.
- **Torsional Frequency Assignment:** The absorption bands corresponding to the torsional vibrations around the C-C and C-S bonds for both the gauche and trans conformers are identified.
- **Barrier Height Calculation:** The potential energy barriers for internal rotation are calculated from the observed torsional frequencies using established theoretical models.

Visualizations

Molecular Structure of Ethanethiol



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